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Compound of Interest

Compound Name: Atazanavir-d6

Cat. No.: B570378 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biochemical differences

between Atazanavir and its deuterated analog, Atazanavir-d6. The strategic replacement of

hydrogen atoms with deuterium in the Atazanavir molecule primarily aims to modulate its

metabolic profile, a concept rooted in the kinetic isotope effect. This alteration can lead to a

more favorable pharmacokinetic profile, potentially enhancing therapeutic efficacy and patient

compliance. This document will delve into the structural nuances, metabolic pathways, and the

theoretical and observed impacts of deuteration on the biochemical properties of Atazanavir.

Physicochemical Properties: A Comparative
Overview
Atazanavir is a potent HIV-1 protease inhibitor.[1] Its deuterated form, Atazanavir-d6, is

structurally identical except for the substitution of six hydrogen atoms with deuterium. This

subtle modification results in a marginal increase in molecular weight but does not significantly

alter fundamental physicochemical properties such as lipophilicity (LogP) and polar surface

area.
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Property Atazanavir Atazanavir-d6 Reference

Molecular Formula C₃₈H₅₂N₆O₇ C₃₈H₄₆D₆N₆O₇ [2][3]

Molecular Weight 704.86 g/mol 710.9 g/mol [2][3]

CAS Number 198904-31-3 1092540-50-5 [2][3]

The Kinetic Isotope Effect and its Impact on
Metabolism
The primary biochemical distinction between Atazanavir and Atazanavir-d6 lies in their

metabolic stability, a direct consequence of the kinetic isotope effect (KIE). The carbon-

deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently,

enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will

proceed more slowly when a deuterium atom is present at that position.

Atazanavir is extensively metabolized in the liver, primarily by the cytochrome P450 3A4

(CYP3A4) and 3A5 (CYP3A5) isoenzymes.[4][5] The major metabolic pathways include

monooxygenation and dioxygenation.[6] By strategically placing deuterium atoms at sites

susceptible to CYP3A4/5-mediated metabolism, the rate of metabolic breakdown of

Atazanavir-d6 is reduced.

A deuterated analog of atazanavir, known as CTP-518, was developed by Concert

Pharmaceuticals. In vitro studies with human liver microsomes demonstrated that CTP-518

increased the metabolic half-life by 51% compared to atazanavir. Furthermore, in vivo studies

in monkeys showed a 52% increase in half-life for the deuterated compound. This evidence

strongly supports the hypothesis that deuteration significantly enhances the metabolic stability

of Atazanavir.

Comparative Biochemical Parameters
While extensive comparative data for Atazanavir-d6 is not publicly available, the information

on CTP-518 provides valuable insights.
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Parameter Atazanavir
Atazanavir-d6
(CTP-518)

Expected Impact of
Deuteration

Metabolic Half-life (in

vitro, HLM)
- Increased by 51%

Slower metabolism

due to KIE

Metabolic Half-life (in

vivo, monkeys)
- Increased by 52%

Reduced clearance

and longer exposure

Protein Binding
86% bound to human

serum proteins[6]
Not reported

Not expected to be

significantly altered

HIV-1 Protease

Inhibition (EC₅₀)
2 to 5 nM[1] Similar to Atazanavir

Not expected to be

significantly altered

UGT1A1 Inhibition

(IC₅₀)
~2.5 µM[7] Not reported

Not expected to be

significantly altered

It is important to note that protein binding and enzyme inhibition are primarily governed by the

three-dimensional structure and electronic properties of the molecule, which are not

substantially changed by deuterium substitution. Therefore, the pharmacodynamic properties of

Atazanavir-d6, such as its inhibitory activity against HIV-1 protease and UGT1A1, are

expected to be comparable to those of Atazanavir.

Experimental Protocols
Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a typical in vitro experiment to compare the metabolic stability of

Atazanavir and Atazanavir-d6.

Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of Atazanavir

and Atazanavir-d6 in human liver microsomes.

Materials:

Atazanavir and Atazanavir-d6

Pooled human liver microsomes (HLM)
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NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate

dehydrogenase)

Phosphate buffer (pH 7.4)

Acetonitrile (ACN) for reaction termination

Internal standard (e.g., a structurally similar, stable compound)

LC-MS/MS system

Methodology:

Incubation Preparation: A reaction mixture is prepared containing HLM and phosphate buffer.

Initiation: The test compounds (Atazanavir or Atazanavir-d6) are added to the reaction

mixture and pre-warmed. The metabolic reaction is initiated by the addition of the NADPH

regenerating system.

Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15,

30, 45, and 60 minutes).

Reaction Termination: The reaction in each aliquot is stopped by adding cold acetonitrile

containing an internal standard.

Sample Preparation: The terminated samples are centrifuged to precipitate proteins. The

supernatant is collected for analysis.

LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is

quantified using a validated LC-MS/MS method.

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is

plotted against time. The slope of the linear regression line corresponds to the elimination

rate constant (k). The in vitro half-life is calculated as t₁/₂ = 0.693/k. Intrinsic clearance is

calculated as CLᵢₙₜ = (0.693 / t₁/₂) / (protein concentration).
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Fig 1. Experimental workflow for a metabolic stability assay.
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LC-MS/MS Analysis of Atazanavir and Atazanavir-d6 in
Plasma
Objective: To develop a sensitive and specific method for the simultaneous quantification of

Atazanavir and Atazanavir-d6 in plasma samples.

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Methodology:

Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent

like acetonitrile, followed by centrifugation. Alternatively, solid-phase extraction (SPE) can be

used for cleaner samples.

Chromatographic Separation: The extracted samples are injected onto a C18 reverse-phase

column. A gradient elution with a mobile phase consisting of an aqueous component (e.g.,

ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is used

to separate the analytes from endogenous plasma components.

Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray

ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) is used for quantification.

Specific precursor-to-product ion transitions for Atazanavir and Atazanavir-d6 are

monitored.

Analyte Precursor Ion (m/z) Product Ion (m/z)

Atazanavir 705.4 168.1

Atazanavir-d6 711.4 168.1

Quantification: A calibration curve is constructed using known concentrations of Atazanavir

and Atazanavir-d6 spiked into blank plasma. The concentration of the analytes in the

unknown samples is determined by comparing their peak area ratios to the internal standard

against the calibration curve.
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Signaling Pathways and Logical Relationships
Atazanavir Metabolism
The following diagram illustrates the primary metabolic pathways of Atazanavir mediated by

CYP3A enzymes. Deuteration at the sites of oxidation is expected to slow down these

metabolic conversions.

Atazanavir

Mono-oxygenation

Major

Di-oxygenation
Major

N-dealkylation

Minor

Hydrolysis

Minor
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Fig 2. Major metabolic pathways of Atazanavir.

Logical Relationship of Deuteration Effect
This diagram illustrates the logical flow of how deuterium substitution leads to altered

pharmacokinetic properties.
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Fig 3. Impact of deuteration on Atazanavir's pharmacokinetics.

Conclusion
The primary biochemical difference between Atazanavir-d6 and Atazanavir is the enhanced

metabolic stability of the deuterated compound due to the kinetic isotope effect. This leads to a

reduced rate of metabolism by CYP3A enzymes, resulting in a longer plasma half-life and

altered pharmacokinetic profile. While direct comparative data on protein binding and enzyme
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inhibition are limited, these properties are not expected to be significantly affected by

deuteration. The strategic use of deuterium substitution, as exemplified by the development of

CTP-518, represents a promising approach to optimize the therapeutic properties of

established drugs like Atazanavir, potentially leading to improved treatment regimens for

patients with HIV. Further publication of clinical data on deuterated Atazanavir analogs is

anticipated to provide a more complete quantitative picture of these biochemical differences in

humans.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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